Fmoc-Valinol

Descripción general

Descripción

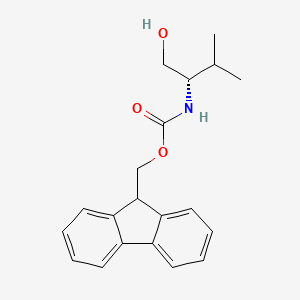

N-(9-Fluorenylmethoxycarbonyl)-L-valinol: is a derivative of the amino acid valine, where the amino group is protected by the fluorenylmethoxycarbonyl group. This compound is commonly used in peptide synthesis as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups.

Aplicaciones Científicas De Investigación

Chemistry: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is widely used in solid-phase peptide synthesis as a protecting group for the amino group. This allows for the selective formation of peptide bonds without interference from other functional groups .

Biology: In biological research, this compound is used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs.

Medicine: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is used in the synthesis of peptide-based therapeutics, which are used to treat various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the large-scale production of peptides and proteins for pharmaceutical and biotechnological applications.

Mecanismo De Acción

Target of Action

Fmoc-Valinol, also known as N-alpha-(9-Fluorenylmethoxycarbonyl)-L-valinol, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is integrated into the solid-phase peptide synthesis (SPPS) methods, allowing for the rapid and highly efficient synthesis of peptides . The Fmoc group’s beneficial attributes have yet to be surpassed by any other Na-protecting group .

Result of Action

The primary result of this compound’s action is the protection of the amine group during peptide synthesis, enabling the formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide product .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the introduction and removal of the Fmoc group . Moreover, the temperature can influence the efficiency of the peptide synthesis process . It’s also worth noting that this compound should be stored at a temperature of 2-8°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate, which can be obtained by reacting fluorenylmethoxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods: The industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-valinol typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(9-Fluorenylmethoxycarbonyl)-L-valinol can undergo oxidation reactions, typically forming aldehydes or ketones depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine.

Substitution: The fluorenylmethoxycarbonyl group can be substituted under specific conditions, often involving nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophilic reagents like sodium azide or hydrazine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction yields alcohols or amines.

Comparación Con Compuestos Similares

N-(9-Fluorenylmethoxycarbonyl)-L-valine: This compound is similar to N-(9-Fluorenylmethoxycarbonyl)-L-valinol but has a carboxyl group instead of a hydroxyl group.

N-(9-Fluorenylmethoxycarbonyl)-L-leucine: Another similar compound with a different side chain, used in peptide synthesis.

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is unique due to its specific structure, which includes a hydroxyl group. This makes it particularly useful in certain synthetic applications where the hydroxyl group can participate in additional reactions.

Actividad Biológica

Fmoc-Valinol (N-Fmoc-L-valinol) is an important compound in the field of organic chemistry and medicinal applications, particularly in peptide synthesis and drug development. This article explores its biological activity, focusing on its antimicrobial properties, reactivity in synthetic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of valinol, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its chemical formula is , and it has a molecular weight of approximately 341.4 g/mol. The Fmoc group serves as a protective moiety that enhances the stability of the compound during synthesis and facilitates its incorporation into peptides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when incorporated into peptide sequences. For instance, a study on brevibacillin analogues demonstrated that modifications to the valinol residue significantly influenced antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Brevibacillin Analogues

| Peptide Analogue | MIC (μg/mL) against S. aureus | MIC (μg/mL) against P. aeruginosa |

|---|---|---|

| Brevibacillin 1 | 1-8 | 1-4 |

| Analogue 7 | 2-4 | 2-8 |

| Analogue 10 | >32 (loss of activity) | >32 (loss of activity) |

The results indicate that while some analogues maintained significant antimicrobial activity, others showed diminished effects when valinol was substituted or modified .

Reactivity in Peptide Synthesis

This compound has been extensively utilized in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids to form complex peptides. Studies have shown that this compound can be effectively anchored to various resin supports, enhancing the efficiency of peptide assembly .

Table 2: Efficiency of this compound in SPPS

| Resin Type | Loading (mmol/g) | Coupling Efficiency (%) |

|---|---|---|

| Wang Resin | 0.49 | 95 |

| Chlorotrityl Resin | 0.46 | 85 |

These findings underscore the versatility of this compound in peptide synthesis, making it a valuable building block for developing bioactive compounds .

Case Studies on Therapeutic Applications

- Direct Aldol Reactions : A novel proline-valinol thioamide compound demonstrated excellent enantioselectivity in direct aldol reactions, showcasing the potential of valinol derivatives in asymmetric synthesis . The study indicated that modifications to the valinol structure could enhance reactivity and selectivity.

- Antimicrobial Peptides : Research has explored the incorporation of this compound into antimicrobial peptides, revealing promising results against resistant bacterial strains. The flexibility offered by valinol residues allowed for the design of peptides with tailored biological activities .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMGENAMKAPEMT-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350853 | |

| Record name | fmoc-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160885-98-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160885-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | fmoc-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.